
2,4,6-Hexadecatrienoic acid
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Overview
Description
2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds located at the 2nd, 4th, and 6th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Hexadecatrienoic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired polyunsaturated structure. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are advantageous due to their scalability and potential for sustainable production .
Chemical Reactions Analysis
Oxidation Reactions
2,4,6-Hexadecatrienoic acid undergoes oxidation through multiple pathways, primarily influenced by its three conjugated double bonds. Key reactions include:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Autoxidation | Oxygen (O₂), heat, light | Hydroperoxides, epoxides |
Enzymatic oxidation | Lipoxygenase (LOX), allene oxide synthase (AOS) | Dinor-oxo-phytodienoic acid (dn-OPDA) |
Chemical oxidation | Hydrogen peroxide (H₂O₂), catalytic metals (e.g., Fe²⁺) | Aldehydes, ketones, peroxides |
Autoxidation occurs spontaneously under ambient conditions, forming hydroperoxides and epoxides. Enzymatic pathways, such as those involving LOX and AOS in plants, convert the acid into dn-OPDA, a precursor to jasmonic acid (JA) in the hexadecanoid pathway .
Reduction Reactions
Reduction reactions primarily target the double bonds, yielding saturated fatty acids. Common methods include:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Catalytic hydrogenation | H₂, Pd/C, elevated pressure, temperature | Saturated hexadecanoic acid |
Chemical reduction | NaBH₄, LiAlH₄, acidic conditions | Partially saturated intermediates |
Catalytic hydrogenation is the most widely used method, requiring precise control of pressure and temperature to avoid over-reduction or side reactions .
Substitution Reactions
The carboxylic acid group enables esterification and amidation:
Esterification
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Fischer esterification | Alcohols (e.g., methanol), HCl, H₂SO₄ | Methyl ester, ethyl ester, etc. |
Acid-catalyzed esterification | Acid catalysts (e.g., H₂SO₄), heat | Esters |
This reaction enhances solubility and stability, making derivatives suitable for industrial applications .
Amidation
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Carbodiimide coupling | DCC, NHS, amines (e.g., glycine) | Amides |
Direct amidation | Amines, coupling agents (e.g., EDC) | N-acylated amines |
Amidation is critical for synthesizing bioactive compounds, such as lipid mediators involved in inflammatory responses .
Addition Reactions
The conjugated double bonds participate in electrophilic additions:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Hydrohalogenation | HX (e.g., HBr), light | Brominated/saturated derivatives |
Hydroboration | BH₃·THF, H₂O₂/NaOH | Alcohols |
Regioselectivity depends on the stability of intermediate carbocations. For example, hydrohalogenation favors addition at the terminal double bond .
Mechanistic Insights
The compound’s reactivity stems from its conjugated triene system and carboxylic acid group. Key mechanistic features:
-
Oxidative stability : Conjugated double bonds lower activation energy for radical formation.
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Enzyme specificity : FAD5’s role in biosynthesis highlights structural dependence on Δ7-desaturation .
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Substitution versatility : The carboxylic acid group enables diverse derivatization for tailored applications .
Scientific Research Applications
2,4,6-Hexadecatrienoic acid, also known as hexadeca-2,4,6-trienoic acid, is a long-chain polyunsaturated fatty acid with a 16-carbon backbone and three double bonds . It is a member of the long-chain fatty acids . This compound has roles in regulating inflammation, influencing cellular membrane fluidity, and potentially serving as a biomarker for dietary intake.
Chemical Reactions
9,12,15-Hexadecatrienoic acid can undergo several types of chemical reactions:
- Oxidation: This reaction can lead to the creation of hydroperoxides and other oxidation products. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
- Reduction: Reduction reactions can convert double bonds into single bonds, resulting in a saturated fatty acid. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium, is a typical method.
- Substitution: The carboxyl group of the fatty acid can participate in esterification and amidation reactions. Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Scientific Research Applications
9,12,15-Hexadecatrienoic acid has a wide range of applications in scientific research:
- Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
- Biology: The compound is involved in the study of lipid metabolism and the role of omega-3 fatty acids in cellular processes.
- Medicine: Research has shown its potential in anti-inflammatory and antibacterial applications.
- Industry: It is used in the production of bio-based materials and as a component in nutritional supplements.
Biological Activities
9,12,15-Hexadecatrienoic acid exhibits several biological activities:
- Anti-inflammatory and Antimicrobial Effects: Research indicates that this compound exhibits significant anti-inflammatory properties and can inhibit the growth of pathogenic bacteria such as Propionibacterium acnes. This suggests its potential application in dermatological treatments.
- Role in Lipid Metabolism: The compound acts as a precursor for bioactive lipid mediators involved in inflammation and immune responses. Its incorporation into cell membranes affects membrane fluidity and functionality, which is crucial for cellular signaling and metabolic processes.
- Anti-tumor Activity: Polysaccharides containing hexadecatrienoic acid have exhibited antitumor activity against MCF-7 breast cancer cells, suggesting a synergistic role in enhancing the overall bioactivity of the polysaccharides.
Mechanism of Action
The mechanism of action of 2,4,6-Hexadecatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism. The pathways involved include the modulation of inflammatory responses and the regulation of gene expression related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4,7,10-Hexadecatrienoic acid
- 2,4,6-Octadecatrienoic acid
- 2,4,6-Dodecatrienoic acid
Uniqueness
2,4,6-Hexadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
2,4,6-Hexadecatrienoic acid, also known as cis-6,9,12-hexadecatrienoic acid, is a polyunsaturated fatty acid with significant biological activity. Its structure features three double bonds, contributing to its unique properties and effects on various biological systems. This article aims to explore the biological activities of this compound, highlighting its roles in cellular processes, immunological responses, and potential therapeutic applications.
This compound has the molecular formula C₁₆H₂₆O₂ and a molecular weight of 254.39 g/mol. The presence of multiple double bonds allows it to participate in various biochemical reactions and interactions within biological membranes.
Structure
The structural formula of this compound can be represented as follows:
Membrane Fluidity and Flexibility
One of the primary biological activities of this compound is its role in regulating membrane fluidity and flexibility. This property is crucial for maintaining cellular integrity and function, particularly in neuronal tissues where fluidity affects signal transduction pathways .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It modulates immune responses by influencing the production of pro-inflammatory cytokines and mediators. This fatty acid has been shown to interact with various signaling pathways involved in inflammation .
Antimicrobial Activity
This compound demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria and viruses, including HIV and influenza virus . The fatty acid's mechanism involves disrupting microbial membranes and inhibiting their growth.
Neuroprotective Effects
The compound has been associated with neuroprotective effects due to its ability to modulate neuronal signaling pathways. It influences neurotransmitter release and may play a role in preventing neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Role in Metabolism
This compound is involved in lipid metabolism. It acts as a substrate for various metabolic enzymes and influences the synthesis of bioactive lipids that regulate metabolic processes such as insulin sensitivity and energy homeostasis .
Study on Inflammatory Response
A study published in the Journal of Biological Chemistry investigated the effects of this compound on macrophages. The results indicated that treatment with this fatty acid reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role for this compound in managing inflammatory diseases .
Neuroprotective Study
Another research effort focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings demonstrated that administration of this fatty acid improved cognitive function and reduced amyloid-beta accumulation in the brain. These results highlight its potential as a therapeutic agent for neurodegenerative conditions .
Data Table: Biological Activities of this compound
Biological Activity | Effect | Mechanism |
---|---|---|
Membrane Fluidity | Enhances cellular integrity | Regulates lipid bilayer dynamics |
Anti-inflammatory | Reduces cytokine production | Modulates immune signaling pathways |
Antimicrobial | Inhibits pathogen growth | Disrupts microbial membranes |
Neuroprotective | Improves cognitive function | Reduces oxidative stress |
Metabolic Regulation | Influences lipid metabolism | Serves as a substrate for metabolic enzymes |
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18) |
InChI Key |
SZQQHKQCCBDXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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